molecular formula C16H9NO5 B11713898 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate

1,3-Dioxoisoindolin-2-yl 4-formylbenzoate

Cat. No.: B11713898
M. Wt: 295.25 g/mol
InChI Key: YWMMENMUWVTTTE-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular framework of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate (B8722198) is defined by the covalent linkage of a phthalimide (B116566) unit to a 4-formylbenzoate moiety through an ester bond. The phthalimide portion, systematically named 1H-Isoindole-1,3(2H)-dione, is a bicyclic aromatic imide. wikipedia.org This functional group is known for its stability and its utility as a masked source of ammonia (B1221849) in chemical synthesis. vedantu.comturito.com

The other key component is the 4-formylbenzoate group, which is a derivative of benzoic acid. wikipedia.org It features an aldehyde (formyl) group at the fourth position of the benzene (B151609) ring, para to the ester linkage. Aldehydes are a highly reactive functional group, participating in a wide array of chemical transformations.

The combination of the phthalimide's properties with the reactivity of the aromatic aldehyde in a single molecule offers multiple avenues for synthetic manipulation.

Interactive Data Table: Key Properties of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate

PropertyValue
Molecular Formula C16H9NO4
Molecular Weight 281.27 g/mol
CAS Number 2088570-84-5
Appearance White Solid
Melting Point 238 °C (decomposes)

Significance of Phthalimide and Benzoate (B1203000) Moieties in Advanced Organic Synthesis

The phthalimide and benzoate moieties are foundational components in the field of organic synthesis, each contributing unique reactivity and structural features.

The phthalimide group is a cornerstone of the Gabriel synthesis, a venerable and reliable method for the preparation of primary amines. vedantu.com The acidity of the N-H bond in phthalimide allows for its deprotonation to form a potent nucleophile, which can then react with alkyl halides. wikipedia.org Subsequent cleavage of the resulting N-alkylphthalimide, often with hydrazine (B178648), liberates the primary amine. wikipedia.org This methodology is prized for its ability to avoid the over-alkylation that can plague other amine synthesis routes. Beyond this classic transformation, the phthalimide scaffold is present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, and antitumor activities. researchgate.netrsc.org

The benzoate moiety , an ester of benzoic acid, serves various roles in organic synthesis. wikipedia.org It can function as a protecting group for carboxylic acids and alcohols. The aromatic ring of the benzoate can undergo electrophilic substitution reactions, allowing for further functionalization. annexechem.com In the specific case of this compound, the presence of the aldehyde group dramatically increases the synthetic potential of the benzoate portion.

Overview of Research Trajectories for Phthalimide Esters and Aromatic Aldehydes

The fields of phthalimide esters and aromatic aldehydes are continually evolving, with ongoing research focused on developing novel synthetic methods and applications.

Phthalimide esters , particularly N-(acyloxy)phthalimides, have gained prominence as redox-active esters in radical-mediated cross-coupling reactions. researchgate.netacs.org These compounds can undergo single-electron transfer to generate carbon-centered radicals, which can then participate in a variety of bond-forming reactions. acs.orgresearchgate.net This area of research is driven by the desire for more efficient and sustainable synthetic methods. rsc.org

Aromatic aldehydes are fundamental building blocks in organic chemistry due to the versatile reactivity of the aldehyde group. nih.gov Current research is focused on developing new catalytic methods for their synthesis, including green chemistry approaches that utilize biomass as a starting material. numberanalytics.comrsc.org There is also significant interest in the use of aromatic aldehydes in multicomponent reactions to rapidly build molecular complexity. researchgate.net The development of asymmetric catalytic methods for reactions involving aromatic aldehydes is another major research thrust, aiming to produce enantiomerically pure products for applications in pharmaceuticals and other fine chemicals. mdpi.com

The unique combination of a phthalimide ester and an aromatic aldehyde in this compound presents opportunities for the development of novel synthetic transformations and the construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9NO5

Molecular Weight

295.25 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-formylbenzoate

InChI

InChI=1S/C16H9NO5/c18-9-10-5-7-11(8-6-10)16(21)22-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-9H

InChI Key

YWMMENMUWVTTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxoisoindolin 2 Yl 4 Formylbenzoate and Analogous Structures

Esterification Approaches to Phthalimide-Containing Benzoates

The formation of the ester bond between the phthalimide (B116566) group and the benzoate (B1203000) is a critical step. This is typically achieved by reacting N-hydroxyphthalimide with a suitable benzoic acid derivative.

The foundational N-hydroxyphthalimide component is commonly synthesized through a condensation reaction. researchgate.net The most direct method involves the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride or sulfate (B86663) under basic conditions. researchgate.net This reaction proceeds via a nucleophilic attack of the hydroxylamine on one of the carbonyl carbons of the anhydride, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable five-membered imide ring.

Variations of this method can be employed to generate substituted phthalimide structures by starting with appropriately substituted phthalic anhydrides. The reaction is robust and provides a reliable route to the N-hydroxyphthalimide scaffold. researchgate.net

With N-hydroxyphthalimide and 4-formylbenzoic acid as precursors, the final ester linkage is formed. A widely used and effective method for this transformation is the use of a condensing agent, such as a carbodiimide. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic reagent for this purpose, facilitating the formation of the ester from a carboxylic acid and an alcohol by activating the carboxyl group. researchgate.net The reaction proceeds by forming an O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of N-hydroxyphthalimide to yield the desired ester and dicyclohexylurea as a byproduct. researchgate.net

Modern synthetic chemistry also offers alternative coupling strategies. For instance, N-hydroxyphthalimide esters can be used in photoredox-catalyzed reactions, highlighting their role as redox-active esters that can participate in various C-C and C-N bond-forming reactions. nih.govustc.edu.cnnih.gov While often used to functionalize other molecules, these principles can be adapted for ester formation under specific catalytic conditions.

Table 1: Comparison of Coupling Agents for Ester Synthesis

Coupling AgentMechanismAdvantagesDisadvantages
Dicyclohexylcarbodiimide (DCC)Forms an O-acylisourea active intermediate.High yield, readily available, well-established.Byproduct (DCU) can be difficult to remove, potential for side reactions.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Forms an activated ester.Fast reaction times, high yields, low racemization for chiral acids.Higher cost compared to DCC.
Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide)Activates the carboxylic acid via a pyridinium (B92312) salt.Mild conditions.Requires a stoichiometric amount of base.

Incorporation of the Formyl Substituent on Benzoate Scaffolds

The aldehyde, or formyl, group on the benzoate ring is a key functional handle. Its introduction can be achieved either by direct formylation of an aromatic ring or by the chemical modification of a pre-existing substituent.

Direct formylation methods introduce the -CHO group onto the aromatic ring in a single step. acs.org Several named reactions are employed for this purpose, with the choice depending on the substrate and desired regioselectivity. numberanalytics.comresearchgate.net

Gattermann-Koch Reaction : This method uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst like cuprous chloride to formylate aromatic compounds like benzene (B151609). acs.orgnumberanalytics.com

Vilsmeier-Haack Reaction : This versatile reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group to activated aromatic rings. numberanalytics.comresearchgate.net

Reimer-Tiemann Reaction : This reaction formylates phenols, typically in the ortho position, using chloroform (B151607) in a basic solution. numberanalytics.comresearchgate.net

For the synthesis of 4-formylbenzoic acid, these methods would be applied to a benzoic acid precursor, although the deactivating nature of the carboxyl group can present challenges for electrophilic aromatic substitution.

An alternative and often more practical approach is to start with a substituted benzoate and convert the substituent into a formyl group. Common strategies include:

Oxidation of a Methyl Group : Starting with methyl 4-methylbenzoate (the methyl ester of p-toluic acid), the methyl group on the ring can be oxidized to an aldehyde. Various oxidizing agents can be used, including manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), often requiring specific conditions to avoid over-oxidation to the carboxylic acid.

Reduction of a Carboxylic Acid Derivative : The carboxyl group of terephthalic acid monomethyl ester could be selectively reduced to the aldehyde. This can be achieved by first converting the carboxylic acid to a more easily reducible derivative, such as an acid chloride or a Weinreb amide, followed by treatment with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H).

Table 2: Key Methods for Aromatic Formylation

Reaction NameReagentsSubstrate RequirementTypical Position
Gattermann-KochCO, HCl, AlCl₃/CuClBenzene and its derivativesPara (if activated)
Vilsmeier-HaackPOCl₃, DMFElectron-rich aromaticsPara to activating group
Duff ReactionHexamethylenetetramineActivated aromatics (e.g., phenols)Ortho to activating group
Reimer-TiemannCHCl₃, NaOHPhenolsOrtho to hydroxyl group

General Synthetic Procedures for Related Phthalimide Esters and Aromatic Aldehydes

General Procedure for DCC Coupling of N-Hydroxyphthalimide and a Carboxylic Acid: To a solution of the carboxylic acid (1.0 equivalent) and N-hydroxyphthalimide (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at 0 °C, a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The precipitated dicyclohexylurea byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the residue is purified, typically by column chromatography on silica (B1680970) gel, to afford the desired N-hydroxyphthalimide ester.

General Procedure for Vilsmeier-Haack Formylation: To an ice-cooled, stirred solution of an activated aromatic compound (1.0 equivalent) in N,N-dimethylformamide (DMF) (used as both solvent and reagent), phosphorus oxychloride (1.2-3.0 equivalents) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is heated (typically between 60-100 °C) for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). The mixture is then cooled and poured onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide (B78521) or sodium acetate). The resulting mixture is often heated briefly to hydrolyze the iminium salt intermediate. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.

Chemical Transformations and Reactivity Profiles of 1,3 Dioxoisoindolin 2 Yl 4 Formylbenzoate

Reactivity at the Aldehyde Functional Group

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a site of rich chemical reactivity, susceptible to nucleophilic attack and various condensation and addition reactions. Its position on the aromatic ring, para to the ester group, allows for electronic effects to be transmitted, influencing its reactivity.

Olefination Reactions

Carbonyl olefination is a fundamental transformation in organic synthesis that converts a carbonyl group into a carbon-carbon double bond (an olefin). The aldehyde functionality of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate (B8722198) is a prime substrate for such reactions.

Key olefination methods applicable to this compound include:

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into olefins. The reaction of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate with a suitable phosphonium ylide would yield a stilbene-like derivative, with the stereochemical outcome (E or Z-olefin) depending on the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion. It is particularly effective for generating E-alkenes with high selectivity.

Julia Olefination: This method involves the reaction of a phenylsulfonyl carbanion with the aldehyde, followed by reductive elimination to form the alkene.

Takai-Utimoto Reaction: This reaction uses organochromium reagents to convert aldehydes into haloolefins, which are valuable intermediates for cross-coupling reactions.

Table 1: Representative Olefination Reactions for Aromatic Aldehydes

Reaction Name Reagent Typical Product from Ar-CHO Selectivity
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR) Ar-CH=CHR Generally Z-selective for unstabilized ylides
HWE Reaction Phosphonate Ester + Base Ar-CH=CHR Generally E-selective

Hydroacylation and Transfer Hydroformylation Pathways

Hydroacylation involves the addition of the C-H bond of an aldehyde across a C-C multiple bond, forming a ketone. acs.orgacs.org This transformation can be catalyzed by transition metals, such as cobalt or rhodium complexes. acs.orgacs.org The aldehyde group of this compound can participate in intermolecular hydroacylation with various olefins. For aromatic aldehydes, catalyst deactivation through decarbonylation can be a competing pathway. acs.orgacs.org

Transfer hydroformylation is a related process where a formyl group is transferred from an aldehyde substrate to a strained olefin acceptor, driven by the relief of ring strain in the acceptor molecule. nih.gov This process avoids the accumulation of carbon monoxide gas, which can act as a catalyst poison. nih.gov The reaction is typically catalyzed by rhodium complexes, and the choice of counterion can significantly impact reaction efficiency. nih.gov

Acetal (B89532) and Ketal Formation for Carbonyl Protection

To perform selective reactions on the ester group without affecting the more reactive aldehyde, the aldehyde can be temporarily protected. chemistrysteps.com The most common method for protecting aldehydes is by converting them into acetals. chem-station.com This is a reversible process achieved by reacting the aldehyde with an alcohol or a diol under acidic conditions. chemistrysteps.comchem-station.com

Acetals are stable in neutral to strongly basic environments, which allows for reactions like ester reduction or Grignard additions to be carried out selectively at the ester site. libretexts.orglibretexts.org Following the desired transformation, the aldehyde can be regenerated by treating the acetal with aqueous acid. chemistrysteps.com The formation of a cyclic acetal using a diol, such as ethylene (B1197577) glycol, is often favored due to its stability. libretexts.org

Table 2: Common Protecting Groups for Aldehydes

Protecting Group Reagents for Formation Conditions for Deprotection
Dimethyl Acetal Methanol, Acid Catalyst Aqueous Acid (e.g., HCl)
Cyclic Acetal (1,3-Dioxolane) Ethylene Glycol, Acid Catalyst Aqueous Acid (e.g., HCl)

Condensation Reactions and Imine Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. redalyc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org For example, the reaction of methyl-4-formylbenzoate, a structurally similar compound, with 3-hydrazineylideneindolin-2-one results in the formation of an isatin-Schiff base ligand. researchgate.net Similarly, this compound would react with various primary amines (anilines, alkylamines) to yield the corresponding N-substituted imine derivatives. Microwave irradiation has been shown to accelerate imine formation, leading to higher yields in shorter reaction times compared to conventional heating. analis.com.my

Reactivity of the Ester Linkage

The ester group in this compound connects the 4-formylbenzoyl unit to the phthalimide (B116566) nitrogen via an oxygen atom. This linkage is susceptible to nucleophilic acyl substitution reactions.

Hydrolytic Cleavage and Transesterification Reactions

Hydrolytic Cleavage: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol (or, in this case, N-hydroxyphthalimide). chemguide.co.uk This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the equilibrium towards the products (4-formylbenzoic acid and N-hydroxyphthalimide), an excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521), is used. chemguide.co.uk The reaction yields the salt of the carboxylic acid (sodium 4-formylbenzoate) and N-hydroxyphthalimide. chemguide.co.uklibretexts.org Alkaline hydrolysis is generally preferred for its irreversibility and the ease of separating the products. chemguide.co.uk Phthalate esters are known to be susceptible to hydrolysis, although the rates can be slow. researchgate.net

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com Reacting this compound with an alcohol (e.g., ethanol) in the presence of a catalyst would result in the formation of a new ester (ethyl 4-formylbenzoate) and N-hydroxyphthalimide. ucla.edu To ensure a high yield of the product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com Various catalysts, including mineral acids, metal alkoxides, and enzymes (lipases), can be employed for this transformation. wikipedia.orgmdpi.com

Table 3: Comparison of Hydrolysis and Transesterification of the Ester Linkage

Reaction Reagents Catalyst Products Key Feature
Acidic Hydrolysis Water (excess) Strong Acid (e.g., H₂SO₄) 4-Formylbenzoic Acid + N-Hydroxyphthalimide Reversible
Basic Hydrolysis Hydroxide (e.g., NaOH) - Sodium 4-Formylbenzoate + N-Hydroxyphthalimide Irreversible

Transformations of the Isoindolinone Ring System

The isoindolinone ring of N-substituted phthalimides is known to undergo a variety of chemical transformations, principally initiated by the interaction with nucleophiles. These reactions can lead to either the addition to the carbonyl groups or the cleavage of the ring.

While specific studies on the nucleophilic addition to this compound are not extensively documented, the general reactivity of the phthalimide ring suggests that nucleophiles can attack the carbonyl carbons. The electron-withdrawing nature of the 4-formylbenzoate substituent would likely enhance the electrophilicity of the carbonyl centers, making them more susceptible to nucleophilic attack compared to N-alkyl or N-aryl phthalimides without such deactivating groups.

The initial addition of a nucleophile to one of the carbonyl groups would lead to a tetrahedral intermediate. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. In many cases, this initial addition is the first step towards ring-opening.

Ring-opening of the isoindolinone system is a well-documented transformation for N-substituted phthalimides when treated with a variety of nucleophiles. cmu.eduresearchgate.net This process typically involves the nucleophilic acyl substitution at one of the carbonyl carbons, leading to the cleavage of an amide bond within the ring.

Hydrazine (B178648) is a classic reagent used for the cleavage of the phthalimide group, a reaction known as the Ing-Manske procedure, to release a primary amine. While this is a common application for N-alkyl phthalimides, the reaction with N-acyl derivatives like this compound would proceed through a similar ring-opening mechanism. The reaction of N-substituted phthalimides with hydrazine can yield different products depending on the stoichiometry. For instance, treatment with an excess of hydrazine typically leads to the formation of phthalhydrazide (B32825) and the corresponding primary amine. cmu.edu

Other nucleophiles such as primary amines and alcohols can also induce the ring-opening of the phthalimide core. For example, aminolysis of N-hydroxyphthalimide can result in the formation of N-arylphthalimides. oup.com In the case of this compound, reaction with a primary amine could potentially lead to the formation of a phthalamide (B166641) derivative.

The table below summarizes the outcomes of nucleophile-assisted ring-opening reactions for various N-substituted phthalimides, which can be considered analogous to the potential reactivity of this compound.

N-Substituent of PhthalimideNucleophileProduct(s)Reference
N-(bromoalkyl)Hydrazine (0.5 equiv)Bisphosphonates cmu.edu
N-(bromoalkyl)Hydrazine (10-fold excess)Diethyl aminoalkylphosphonates cmu.edu
N-methylEthylenediamineN,N'-(N,N'-dimethyl)-diphthalamidoethane cmu.edu
N-hydroxyHydrazine hydrate1,4-Phthalazinedione oup.com
N-hydroxyPhenylhydrazineN-Phenylphthalimide oup.com
N-(aroyloxy)Ammonolysis/AlcoholysisPhthalimide and ester oup.com
N-(arylsulfonyloxy)Ammonolysis2,4-Quinazolinedione and ammonium (B1175870) salts of arenesulfonic acids oup.com

Rearrangement pathways for the phthalimide ring have also been described. A notable example is the Hofmann rearrangement, which can be achieved through electrooxidation. acs.orgnih.gov This reaction converts phthalimides into anthranilate derivatives. The reaction proceeds via the formation of an N-bromo intermediate, followed by ring-opening to an isocyanate, which is then trapped by an alcohol to yield the final carbamate (B1207046) product. acs.org Phthalimides bearing electron-withdrawing groups have been shown to be effective substrates for this transformation. nih.gov Given the electron-withdrawing nature of the 4-formylbenzoate group, it is plausible that this compound could undergo a similar rearrangement under appropriate conditions.

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Dioxoisoindolin 2 Yl 4 Formylbenzoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of atoms such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For derivatives of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate (B8722198), the ¹H NMR spectrum exhibits distinct signals corresponding to the different aromatic systems and the unique aldehyde proton.

The protons of the phthalimide (B116566) group typically appear as a symmetric multiplet system in the downfield region of the spectrum. For instance, in a closely related compound, 1,3-dioxoisoindolin-2-yl 4-cyanobenzoate (B1228447), these protons present as two distinct multiplets, each integrating to two protons. rsc.org One multiplet corresponds to the protons closer to the carbonyl groups, and the other corresponds to the protons further away.

The benzoate (B1203000) portion of the molecule also gives rise to characteristic signals. In the case of a 4-substituted benzoate ring, the protons typically appear as two doublets, characteristic of an AA'BB' system, unless there is coincidental chemical shift equivalence. The most downfield non-aromatic signal is the aldehyde proton (-CHO) of the 4-formylbenzoate moiety, which is highly deshielded by the adjacent carbonyl group and aromatic ring, typically appearing as a singlet above 9 ppm.

Detailed analysis of a representative derivative, 1,3-dioxoisoindolin-2-yl 4-cyanobenzoate, is provided below. The cyano group is electronically similar to the formyl group, providing a relevant example.

Interactive Table: ¹H NMR Data for 1,3-Dioxoisoindolin-2-yl 4-cyanobenzoate in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.30 d, J = 8.4 Hz 2H Aromatic protons ortho to the cyano group
7.94 dd, J₁ = 3.2 Hz, J₂ = 5.6 Hz 2H Phthalimide protons (part of multiplet)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a carbon count and identification of functional groups.

For 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate and its derivatives, several key resonances are expected. The carbonyl carbons of the phthalimide imide group and the benzoate ester group are particularly characteristic, appearing far downfield (typically >160 ppm). The carbon of the aldehyde group is also found in the highly deshielded region of the spectrum, often near 190 ppm. The aromatic carbons resonate in the approximate range of 120-140 ppm, with quaternary carbons (those without attached protons) often showing less intense signals.

The ¹³C NMR data for 1,3-dioxoisoindolin-2-yl 4-cyanobenzoate illustrates the typical chemical shift regions for this class of compounds. rsc.org

Interactive Table: ¹³C NMR Data for 1,3-Dioxoisoindolin-2-yl 4-cyanobenzoate in CDCl₃ rsc.org

Chemical Shift (δ) ppm Assignment
161.6, 161.5 Imide and Ester Carbonyl Carbons (C=O)
135.0 Aromatic Carbon (quaternary)
132.6 Aromatic Carbon (CH)
131.0 Aromatic Carbon (quaternary)
129.2 Aromatic Carbon (quaternary)
128.8 Aromatic Carbon (CH)
124.2 Aromatic Carbon (CH)
118.2 Aromatic Carbon (quaternary)

For derivatives containing other NMR-active nuclei, heteronuclear NMR provides direct evidence for their incorporation and chemical environment. Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing fluorinated analogues due to its high sensitivity and wide chemical shift range. nih.govnih.govresearchgate.net

When a fluorine atom is introduced into the benzoate or phthalimide ring, ¹⁹F NMR can confirm its position. nih.gov The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (JFH, JFC) provides valuable structural information that can be observed in the respective ¹H and ¹³C NMR spectra. rsc.org While specific ¹⁹F NMR data for fluorinated this compound derivatives are not detailed in the available literature, the technique remains a crucial tool for the characterization of any such synthesized analogues. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like N-(acyloxy)phthalimides. escholarship.orgnih.gov In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations present, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govacs.org This method minimizes fragmentation, meaning the most prominent peak in the spectrum often corresponds to the intact molecule, providing a clear determination of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the identity of a synthesized compound with a high degree of confidence.

For various derivatives of 1,3-dioxoisoindolin-2-yl benzoate, HRMS using an ESI Time-of-Flight (ESI-TOF) analyzer has been successfully employed to confirm their elemental compositions by identifying the [M+H]⁺ ion. rsc.org

Interactive Table: HRMS Data for 1,3-Dioxoisoindolin-2-yl Benzoate Derivatives rsc.org

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
1,3-dioxoisoindolin-2-yl 4-cyanobenzoate C₁₆H₉N₂O₄ 293.0562 293.0552
1,3-dioxoisoindolin-2-yl 3-nitrobenzoate C₁₅H₉N₂O₆ 313.0461 313.0444
1,3-dioxoisoindolin-2-yl 2-methoxybenzoate C₁₆H₁₂NO₅ 298.0715 298.0726

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds. For a molecule like this compound, GC-MS analysis provides critical information regarding its purity, molecular weight, and fragmentation patterns, which aids in structural elucidation.

Upon electron ionization, the molecule would form a molecular ion [M]•+, whose mass-to-charge ratio (m/z) confirms the molecular weight. The subsequent fragmentation is predictable based on the functional groups present. Key fragmentation pathways for N-substituted phthalimide derivatives often involve characteristic losses of carbon monoxide (CO). xml-journal.net For the 4-formylbenzoate portion, cleavage of bonds adjacent to the carbonyl group can result in the loss of a hydrogen radical (M-1) or the formyl group (CHO, M-29). libretexts.orgdocbrown.info

Expected key fragmentation patterns for this compound are detailed in the table below.

Fragment Ion (m/z)Proposed Structure/LossSignificance
295[M]•+ (Molecular Ion)Confirms the molecular weight of the parent compound.
266[M - CHO]+Loss of the formyl group from the benzoate ring. docbrown.info
148[C8H4O2N]+Represents the N-hydroxyphthalimide fragment, a common cleavage pathway. xml-journal.net
147[C8H5NO2]+Phthalimide radical cation.
121[C7H5O2]+Fragment corresponding to the 4-formylbenzoyl cation.
104[C7H4O]+Phthaloyl fragment after loss of CO.
77[C6H5]+Phenyl cation, resulting from cleavage of the formyl and ester groups. docbrown.info
76[C6H4]+Benzene (B151609) fragment from the phthalimide moiety.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent parts.

The phthalimide group displays two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations, typically found in the regions of 1790-1750 cm⁻¹ and 1750-1700 cm⁻¹, respectively. nih.govmdpi.com The ester linkage introduces another strong C=O stretching absorption, generally between 1750-1735 cm⁻¹. The aromatic aldehyde (formyl group) exhibits a C=O stretch at a lower frequency, around 1710-1685 cm⁻¹, due to conjugation with the benzene ring. orgchemboulder.comlibretexts.org A key diagnostic feature for the aldehyde is the C-H stretching of the formyl group, which appears as two weak to moderate bands between 2830-2695 cm⁻¹. orgchemboulder.comspectroscopyonline.com

The table below summarizes the expected prominent IR absorption peaks.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium-Weak
Aldehyde C-HStretching2830-2700Weak (often two bands) spectroscopyonline.com
Phthalimide C=OAsymmetric Stretching~1770Strong nih.gov
Phthalimide C=OSymmetric Stretching~1710Strong nih.gov
Ester C=OStretching1740-1720Strong
Aldehyde C=OStretching1710-1685Strong libretexts.org
Aromatic C=CStretching1600-1450Medium-Weak
Ester C-OStretching1300-1200Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the phthalimide ring system and the formyl-substituted benzene ring.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and carbonyl groups. Phthalimide itself shows absorption maxima around 215 nm. photochemcad.com The extended conjugation in the 4-formylbenzoate moiety will also contribute significantly to the UV spectrum. The n → π* transitions, associated with the lone pair of electrons on the oxygen atoms of the carbonyl groups, are also expected. These transitions are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions. pku.edu.cn The presence of multiple chromophores can lead to a complex spectrum with overlapping bands.

Transition TypeChromophoreExpected λmax Range (nm)
π → πPhthalimide Aromatic System210-240
π → πFormylbenzoate Aromatic System250-290
n → π*Carbonyl Groups (C=O)300-340

X-ray Crystallography for Solid-State Structure Determination

Analysis of related structures shows that phthalimide derivatives often crystallize in common space groups like P2₁/n (monoclinic) or P-1 (triclinic). researchgate.netmdpi.com The data obtained from SC-XRD analysis would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. A hypothetical data table based on similar compounds is presented below.

ParameterHypothetical Value
Chemical FormulaC₁₆H₉NO₄
Formula Weight295.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.70
b (Å)10.30
c (Å)16.50
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1462
Z (Molecules per unit cell)4

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. These non-covalent forces, such as hydrogen bonds, π-π stacking, and van der Waals forces, dictate the crystal's stability and physical properties. mdpi.com

For this compound, several key interactions are expected to influence the crystal packing:

π-π Stacking: The electron-rich aromatic rings of the phthalimide and benzoate groups are prone to engage in π-π stacking interactions. nih.gov These can occur in a face-to-face or offset (parallel-displaced) manner, with typical centroid-to-centroid distances of 3.3 to 3.8 Å. nih.govnih.gov

C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors and carbonyl oxygen acceptors (C-H···O) are common and play a significant role in stabilizing the crystal structure of phthalimide derivatives. researchgate.netresearchgate.net The formyl and ester carbonyl oxygens are likely to act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar carbonyl groups create significant dipole moments, leading to dipole-dipole interactions that help organize the molecules in the crystal lattice. nih.gov

The analysis of these interactions provides a deeper understanding of the supramolecular architecture of the compound in the solid state. researchgate.net

Strategic Applications in Complex Organic Synthesis and Chemical Biology Research

Role as a Versatile Synthetic Building Block

The versatility of 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate (B8722198) in organic synthesis is anchored in its dual functionality. The 1,3-dioxoisoindoline group, acting as the leaving group of the activated ester, facilitates efficient reactions with a wide range of nucleophiles. This is particularly useful for forming stable amide bonds under mild conditions. The phthalimide (B116566) moiety itself is a common structural element in medicinal chemistry. mdpi.com

Simultaneously, the formyl group (an aldehyde) on the benzoyl ring serves as a handle for a different set of chemical reactions. Aldehydes are among the most versatile functional groups in organic chemistry, participating in reactions such as reductive amination, Wittig reactions, aldol (B89426) condensations, and the formation of imines and hydrazones. The presence of both an activated ester and an aldehyde allows for a two-directional synthetic strategy, where each functional group can be addressed independently to build complex molecules.

The synthesis of related compounds, such as 4-(1,3-dioxoisoindolin-2-yl)benzaldehyde, highlights the accessibility of the core phthalimide-benzaldehyde structure, which is a precursor to the title compound. researchgate.net This strategic placement of functional groups enables its use as a foundational component for creating diverse chemical libraries.

Precursor for Advanced Chemical Scaffolds

The compound serves as a key precursor for the synthesis of more elaborate molecular frameworks that are of interest in medicinal chemistry and materials science. Its ability to readily connect different molecular fragments makes it an ideal starting point for generating advanced chemical scaffolds.

The N-hydroxyphthalimide ester is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the high-yield formation of amide bonds. This reaction is a cornerstone of its application, providing a straightforward method for linking the 4-formylbenzoyl moiety to various amine-containing molecules.

While direct formation of a urea (B33335) from the activated ester is not a standard transformation, the compound can be used in a multi-step synthesis to produce urea derivatives. For instance, the aldehyde could first be converted to a primary amine, which can then be reacted with an isocyanate. Alternatively, the activated ester can be reacted with a protected diamine, followed by deprotection and subsequent reaction to form the urea. Research on related 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has demonstrated the significance of the dioxoisoindoline scaffold in developing compounds with potential biological activity. nih.govnih.gov

Table 1: Examples of Amide Derivatives from 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate
Reactant AmineResulting Amide ProductKey Features of Product
AnilineN-phenyl-4-formylbenzamideA simple aromatic amide with a reactive aldehyde.
Glycine methyl esterMethyl (4-formylbenzoyl)glycinateAn amino acid derivative ready for peptide coupling or further functionalization.
Piperazine1-(4-Formylbenzoyl)piperazineA heterocyclic amide with a secondary amine available for further reactions.

Organometallic compounds are defined by the presence of at least one bond between a carbon atom and a metal. fishersci.comfishersci.ca While this compound is not itself an organometallic compound, its functional groups allow for its incorporation into organometallic structures or for its synthesis using organometallic reagents. The aldehyde group can react with organometallic reagents such as Grignard (R-MgBr) or organolithium (R-Li) reagents to form secondary alcohols. These alcohols can then serve as ligands for various metals.

Furthermore, the aromatic rings within the molecule could potentially form π-complexes with transition metals like chromium, iron, or manganese, a common feature in the organometallic chemistry of d-block metals. libretexts.org For example, the synthesis of complex structures like rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate demonstrates how the phthalimide moiety can be part of larger molecules where organometallic chemistry, such as the use of silyl (B83357) groups, plays a role. nih.gov

One of the most significant modern applications for scaffolds containing the 1,3-dioxoisoindolin-2-yl moiety is in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. explorationpub.com The 1,3-dioxoisoindoline group is a well-established E3 ligase-binding element, derived from immunomodulatory drugs like thalidomide, which binds to the cereblon (CRBN) E3 ligase. nih.gov

This compound is an excellent starting material for the synthesis of the linker component of a PROTAC. The activated ester allows for the attachment of the phthalimide "warhead" to one end of a linker chain. The aldehyde at the other end provides a reactive site for conjugation to a ligand that binds the protein of interest (POI). The aldehyde can be readily converted to other functional groups, such as an amine via reductive amination or an alcohol via reduction, to facilitate coupling chemistry. The use of related (1,3-dioxoisoindolin-2-yl)-PEG structures as PROTAC linkers underscores the importance of this chemical group in the field. broadpharm.com

Table 2: Role in Hypothetical PROTAC Synthesis
PROTAC ComponentRole of this compoundSynthetic Step Example
E3 Ligase LigandProvides the 1,3-dioxoisoindoline moiety (warhead for CRBN).The core structure is retained.
LinkerThe 4-formylbenzoate part acts as the initial linker component.The activated ester is reacted with an amino-PEG chain to extend the linker.
POI Ligand AttachmentThe terminal formyl group is the attachment point for the POI ligand.Reductive amination of the formyl group with an amine-functionalized POI ligand.

Development of Functional Materials and Conjugates

Beyond discrete small molecules, this compound is a useful reagent for modifying larger molecules and materials, such as polymers and biomolecules, to create functional conjugates.

Polyethylene glycol (PEG) is a polymer widely used to modify therapeutic molecules to improve their pharmacological properties, such as increasing solubility and extending circulation half-life. nih.gov The process of attaching PEG chains is known as PEGylation. The aldehyde functionality of this compound makes it well-suited for PEGylation strategies.

For example, an amino-terminated PEG chain can be coupled to the aldehyde via reductive amination to form a stable secondary amine linkage. This strategy is frequently employed in the synthesis of PEG-based PROTAC linkers, which often incorporate PEG chains to enhance the solubility and cell permeability of the final PROTAC molecule. medchemexpress.comresearchgate.net Bifunctional PEG polymers, such as (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, are commercially available and highlight the synergy between these two chemical moieties in creating advanced functional molecules. broadpharm.com

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Approaches for Synthesis and Functionalization

The synthesis of N-substituted phthalimides and related compounds is an area of continuous development, with a strong focus on catalytic methods that offer mild conditions and high efficiency. chemrxiv.orgresearchgate.net Traditionally, the synthesis of such imides involves the condensation of an amine with phthalic anhydride (B1165640), often under harsh thermal conditions. researchgate.net Future research on 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate (B8722198) is likely to focus on more sophisticated catalytic strategies.

One promising direction is the use of organocatalysis. For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective synthesis of N-aryl phthalimides through the activation of phthalamic acids. chemrxiv.org This approach could be adapted for the synthesis of the target molecule, potentially offering a stereocontrolled route if chiral variants are desired. Another avenue involves transition-metal catalysis. Palladium-catalyzed methodologies have been developed for the synthesis of N-substituted phthalimides via a [4+1] cycloaddition reaction, where difluorocarbene acts as a carbonyl source. rsc.org

Furthermore, the direct amidation of carboxylic acids is a "green chemistry" approach that is gaining traction. researchgate.net Research into catalytic systems that can directly couple 4-formylbenzoic acid with N-hydroxyphthalimide under mild conditions would represent a significant advancement. Such methods would likely involve in situ activation of the carboxylic acid, for example, through the formation of phosphonium (B103445) salts. researchgate.net

The functionalization of the pre-formed 1,3-Dioxoisoindolin-2-yl 4-formylbenzoate molecule is another area ripe for catalytic innovation. The formyl group is a versatile handle for a variety of transformations, and catalytic methods for its conversion to other functional groups in the presence of the phthalimide (B116566) and ester moieties would be highly valuable.

Exploration of Under-explored Reactivity Profiles

The reactivity of this compound is expected to be dictated by its three primary functional groups: the phthalimide, the ester, and the aldehyde. While the general reactivity of these groups is well-established, their interplay within a single molecule could lead to novel and under-explored chemical behavior.

The aldehyde functionality is particularly reactive and can participate in a wide range of transformations. guidechem.comcymitquimica.comchemicalbook.com These include nucleophilic addition reactions, condensations, and oxidations to the corresponding carboxylic acid. guidechem.comchemicalbook.com The exploration of its reactivity in the context of the larger molecule could involve multicomponent reactions where the aldehyde participates in the formation of complex heterocyclic systems. The development of selective reactions that modify the aldehyde without affecting the ester or imide functionalities will be a key challenge.

The ester linkage, while generally stable, can be cleaved under acidic or basic conditions. chemicalbook.com Its reactivity could be harnessed for the controlled release of 4-formylbenzoic acid or for the synthesis of amide derivatives through aminolysis. The phthalimide group is known to be a good protecting group for primary amines, and its cleavage under specific conditions (e.g., hydrazinolysis) is a well-established transformation. However, exploring its reactivity in the presence of the other functional groups could reveal new synthetic possibilities.

Future research could also focus on intramolecular reactions. For example, depending on the reaction conditions, the formyl group could potentially interact with the phthalimide moiety, leading to novel cyclization products. The photochemistry of this molecule is another unexplored area that could yield interesting and unexpected reactivity.

Advanced in Silico Design and Prediction Methodologies

Computational chemistry is poised to play a crucial role in elucidating the properties and potential applications of this compound. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, Density Functional Theory (DFT), and molecular docking, are powerful tools for predicting the biological activity and physicochemical properties of novel compounds. nih.govufms.br

For this compound, DFT calculations can be used to determine its electronic structure, molecular orbitals (HOMO and LUMO), and reactivity descriptors. This information can provide insights into its kinetic and thermodynamic stability, as well as its potential to participate in various chemical reactions. ufms.br Such studies have been successfully applied to other phthalimide derivatives to understand their biological activities. nih.govufms.br

Molecular docking simulations could be employed to predict the binding affinity of this compound with various biological targets. Phthalimide derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. nih.gov Given that the formylbenzoate moiety is also found in biologically active molecules, in silico screening of the target compound against a panel of enzymes and receptors could guide future experimental studies. For example, docking studies have been used to investigate the binding of N-phthaloylglycine derivatives to Butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies can predict the pharmacokinetic properties of the molecule, which is crucial for the development of new therapeutic agents. researchgate.net These computational tools can help to prioritize synthetic efforts and reduce the costs associated with drug discovery.

Integration into Supramolecular Chemistry and Materials Science

The rigid, planar structure of the phthalimide group makes it an excellent building block for the construction of supramolecular assemblies. researchgate.netnih.govbenthamdirect.com Phthalimide derivatives are known to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which can lead to the formation of well-ordered crystalline structures and extended networks. nih.gov

The presence of the formyl and ester groups in this compound provides additional sites for intermolecular interactions. The formyl group can act as a hydrogen bond acceptor, while the aromatic rings of both the phthalimide and benzoate (B1203000) moieties can engage in π-π stacking. This combination of functional groups suggests that the molecule could be a versatile tecton for the design of novel supramolecular architectures, such as coordination polymers and organic frameworks. researchgate.net

In the realm of materials science, phthalimide-containing polymers are known for their thermal stability and excellent mechanical properties. The incorporation of this compound as a monomer or a pendant group in polymers could lead to new materials with interesting properties. The formyl group could be used for post-polymerization modification, allowing for the covalent attachment of other molecules or the cross-linking of polymer chains.

The potential for this molecule to be used in the development of sensors is another exciting avenue of research. The electronic properties of the phthalimide ring can be modulated by the binding of analytes to the formyl group, which could lead to a change in the fluorescence or absorption spectrum of the molecule. This principle could be exploited for the design of chemosensors for the detection of specific ions or small molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dioxoisoindolin-2-yl 4-formylbenzoate, and how can reaction conditions be tailored to improve yields?

  • The compound is typically synthesized via condensation reactions. For example, phthalic anhydride derivatives react with 4-formylbenzoic acid precursors under acidic or basic conditions. Ethanol with H₂O₂ has been used to oxidize intermediates, achieving yields >75% after purification . Key parameters include temperature control (60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for anhydride:aldehyde). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H-NMR confirms the aldehyde proton at ~10 ppm and isoindolinone aromatic protons between 7.6–8.3 ppm. FT-IR identifies carbonyl stretches (C=O) at ~1710 cm⁻¹ (isoindolinone) and ~1680 cm⁻¹ (ester) . Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, with SHELXL refinement achieving R-factors <0.05 . For SCXRD, data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis enhance the interpretation of this compound’s electronic and crystal-packing properties?

  • DFT calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals, revealing electron density distribution in the aldehyde and isoindolinone moieties. This predicts reactivity toward nucleophilic additions or cross-coupling reactions .Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) driving crystal packing. For example, H-bonding between the formyl group and adjacent aromatic rings stabilizes the lattice, with fingerprint plots showing ~12% contribution from O···H interactions .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the aldehyde moiety or twinning?

  • For disorder , partial occupancy refinement in SHELXL and electron density maps (e.g., DIAMOND) help model alternative conformations. Twinning (common in polar space groups) requires twin law identification via CELL_NOW and refinement with TWIN/BASF commands in SHELXL . If Rint values exceed 0.1, high-resolution data (d-spacing <0.8 Å) or alternative crystallization solvents (e.g., DMSO/water) improve data quality .

Q. How does this compound function as a precursor in coordination chemistry or bioconjugation?

  • The formyl group reacts with amines (e.g., hydrazines) to form Schiff bases, enabling linkage to biomolecules or metal ligands. In coordination chemistry, it chelates transition metals (e.g., Ru²⁺) via the aldehyde and adjacent ester oxygen, forming octahedral complexes. These are characterized by UV-vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) .

Methodological Considerations

Q. What software tools are essential for crystallographic data processing and visualization?

  • Data processing : SAINT (integration) and SADABS (absorption correction) for raw data . Structure solution : SHELXS-97 (direct methods) for phase determination . Visualization : ORTEP-3 for thermal ellipsoid plots and CrystalMaker for packing diagrams .

Q. How can researchers validate synthetic reproducibility when scaling up reactions?

  • Use design of experiments (DoE) to test variables (temperature, solvent volume, stirring rate). For example, a 3² factorial design identifies optimal conditions. In-line analytics (e.g., ReactIR) monitor reaction progress, while LC-MS ensures intermediate stability. Pilot batches (>10 g) require strict O₂/moisture control to prevent aldehyde oxidation .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Re-examine solvent effects in DFT (e.g., PCM model for ethanol) and compare with experimental dielectric environments. If NMR shifts deviate >0.5 ppm, check for tautomerism (e.g., enol-aldehyde equilibria) or paramagnetic impurities. TD-DFT simulations of UV-vis spectra can reconcile electronic transitions with observed λmax .

Q. What frameworks support ethical data sharing while protecting unpublished findings in collaborative studies?

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging. Use controlled-access repositories (e.g., Zenodo) and embargo periods (6–12 months) to balance openness and intellectual property needs. For health-related applications, anonymize data per GDPR/IRB guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.